molecular formula C16H21BN2O2 B1427259 1-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1002334-06-6

1-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1427259
CAS No.: 1002334-06-6
M. Wt: 284.2 g/mol
InChI Key: NSSUPGLVAJXATA-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H21BN2O2 and its molecular weight is 284.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization
Recent studies have focused on the synthesis and structural characterization of compounds related to 1-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. For example, Liao et al. (2022) explored the synthesis and characterization of a closely related compound, using spectroscopic methods like FT-IR, NMR, and MS, along with X-ray diffraction. This study contributes to understanding the structural aspects of these compounds, which is crucial for their application in scientific research (Liao et al., 2022).

Molecular Structure Analysis
Another significant area of application is in the detailed molecular structure analysis using Density Functional Theory (DFT). Studies by Yang et al. (2021) and Huang et al. (2021) have used DFT to analyze the molecular structure of similar compounds, revealing insights into their molecular conformations and electrostatic potential (Yang et al., 2021) (Huang et al., 2021).

Application in Anticancer Research
Compounds like 3-phenyl-1H-pyrazole, which is structurally related to the compound , have been explored for their potential in anticancer research. Liu et al. (2017) mention the importance of such compounds as intermediates in synthesizing biologically active compounds, highlighting their role in cancer therapy, particularly in molecular targeted therapy (Liu et al., 2017).

Luminescent Properties and Potential in Material Science
Further applications extend to material science, particularly in exploring luminescent properties. Cheon et al. (2005) investigated fluorene copolymers bearing similar dioxaborolane units, focusing on their luminescent properties. Such studies suggest potential applications of these compounds in the development of novel materials with specific optical characteristics (Cheon et al., 2005).

Properties

IUPAC Name

1-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-19(5)18-14(13)12-9-7-6-8-10-12/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSUPGLVAJXATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733788
Record name 1-Methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002334-06-6
Record name 1-Methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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